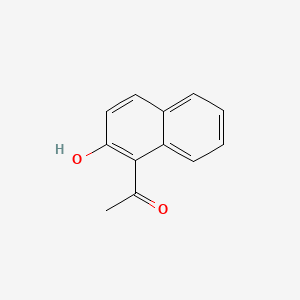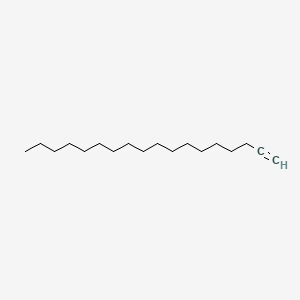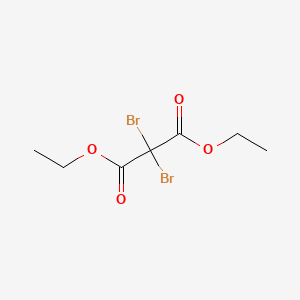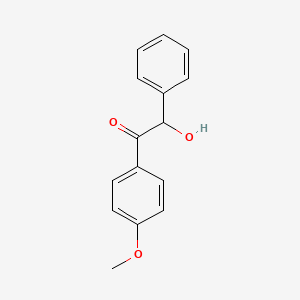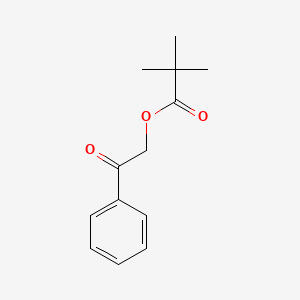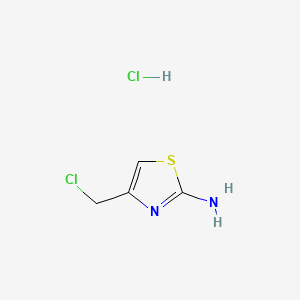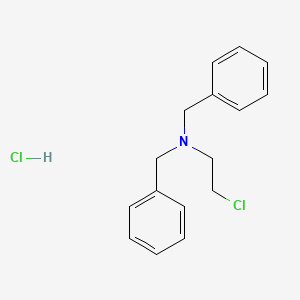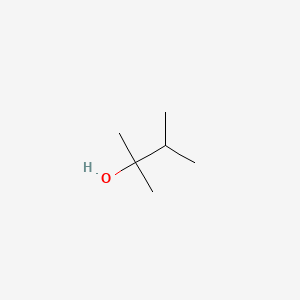
2,3-Dimethyl-2-butanol
Übersicht
Beschreibung
2,3-Dimethyl-2-butanol is a major product of aging . It has been used to study the absolute rate coefficient of the reaction of the hydroxyl radical with this compound .
Synthesis Analysis
This compound can be synthesized from 2,3-dimethyl-2-butene . The synthesis involves the reaction of the hydroxyl radical with this compound .Molecular Structure Analysis
The molecular formula of this compound is C6H14O . The InChIKey is IKECULIHBUCAKR-UHFFFAOYAD .Chemical Reactions Analysis
This compound has been used in the study of the reaction of the hydroxyl radical with this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 102.17 g/mol . It is a liquid at room temperature with a refractive index of 1.417 . The boiling point is 120-121 °C, and the melting point is -14 °C . The density is 0.823 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
OH Radical Formation Yields from Gas-Phase Reactions
2,3-Dimethyl-2-butanol plays a significant role in atmospheric chemistry as a scavenger for OH radicals formed in reactions with ozone (O3) and various alkenes and monoterpenes. This application is critical in understanding the formation yields of OH radicals, which are crucial for atmospheric reactions and can affect air quality and climate. The use of this compound in these studies helps in quantifying OH radical formation yields, thereby providing insights into atmospheric oxidation processes and potential environmental impacts (Chew & Atkinson, 1996).
Solid State Polymorphism and Glass Formation
The study of this compound and its isomers via Differential Scanning Calorimetry (DSC) revealed insights into solid-state polymorphism and glass formation. This research provides valuable information on the physical properties of this compound, including its behavior in different states and the impact of molecular structure on its polymorphism and glass-forming abilities. Such studies are fundamental for developing materials with specific thermal and physical properties (Juszyńska et al., 2006).
Optical Resolution and Enantioselective Separation
This compound has been involved in studies on the optical resolution and enantioselective separation of compounds. Using specific membranes for evapomeation (EV) and pervaporation (PV), researchers have demonstrated the capability to separate enantiomers of certain alcohols and diols, showing this compound's relevance in chiral separation processes. This application is particularly important for pharmaceuticals and chemical synthesis, where enantiomerically pure compounds can have different biological activities (Shinohara et al., 1995).
Wirkmechanismus
Mode of Action
Alcohols typically act by modifying the structure and function of proteins, often through hydrogen bonding or by altering the lipid bilayer of cell membranes .
Biochemical Pathways
It’s known that alcohols can affect various biochemical pathways, including those involved in signal transduction, enzyme activation, and membrane transport .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on the behavior of similar alcohols, it may cause changes in cell membrane fluidity, alterations in enzyme activity, and disruptions in cell signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,3-Dimethyl-2-butanol. For example, higher temperatures may increase the volatility and evaporation rate of the compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-2-butanol plays a significant role in biochemical reactions, particularly in organic synthesis and as a solvent. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydroxyl radicals, where this compound acts as a scavenger, reacting with these radicals to form less reactive species . This interaction is crucial in preventing oxidative damage in biological systems. Additionally, this compound can form complexes with metal ions, which can influence enzyme activity and stability.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . For example, this compound can inhibit the activity of certain dehydrogenases, enzymes involved in oxidation-reduction reactions, by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Over time, this degradation can lead to a decrease in its effectiveness and changes in its impact on cellular functions. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular metabolism and gene expression, although these effects are generally reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can cause adverse effects, including liver and kidney damage, due to its interaction with cellular enzymes and the generation of reactive metabolites. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and acids . These reactions are part of the broader metabolic pathways that manage the detoxification and utilization of alcohols in the body. The presence of this compound can influence metabolic flux, altering the levels of various metabolites and affecting overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its concentration in different tissues, influencing its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various organelles, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct environments that can modulate its interactions with biomolecules. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular locations.
Eigenschaften
IUPAC Name |
2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECULIHBUCAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208126 | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-60-5 | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thexyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE5U7S6W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


